molecular formula C7H14O8 B12716026 Manganese, bis((2xi)-D-gluco-heptonato)- CAS No. 12565-60-5

Manganese, bis((2xi)-D-gluco-heptonato)-

Cat. No.: B12716026
CAS No.: 12565-60-5
M. Wt: 226.18 g/mol
InChI Key: KWMLJOLKUYYJFJ-RUTHBDMASA-N
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Description

2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) is a coordination compound where manganese is complexed with a hexahydroxyheptanoate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) typically involves the reaction of manganese salts with hexahydroxyheptanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to crystallization to isolate the compound in pure form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of manganese oxide or manganese carbonate as starting materials. These are reacted with hexahydroxyheptanoic acid in large reactors, followed by purification steps such as filtration, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) can undergo various chemical reactions, including:

    Oxidation: The manganese center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions to yield lower oxidation state manganese complexes.

    Substitution: Ligand exchange reactions can occur, where the hexahydroxyheptanoate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species.

Scientific Research Applications

2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for manganese-containing enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of advanced materials, such as manganese-based catalysts and electronic materials.

Mechanism of Action

The mechanism by which 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) exerts its effects involves the interaction of the manganese center with various substrates. The hexahydroxyheptanoate ligand stabilizes the manganese ion, allowing it to participate in redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include electron transfer processes and coordination with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Manganese(III) acetylacetonate
  • Manganese(II) chloride
  • Manganese(IV) oxide

Comparison

Compared to these similar compounds, 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) is unique due to its specific ligand environment, which provides distinct chemical properties and reactivity. For example, the hexahydroxyheptanoate ligand offers multiple coordination sites, enhancing the stability and versatility of the manganese complex in various applications.

Properties

CAS No.

12565-60-5

Molecular Formula

C7H14O8

Molecular Weight

226.18 g/mol

IUPAC Name

(2S,3S,4S,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid

InChI

InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4-,5-,6-/m0/s1

InChI Key

KWMLJOLKUYYJFJ-RUTHBDMASA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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